

An In-depth Technical Guide to the Molecular Structure and Synthesis of Teneligliptin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and detailed synthetic pathways. The document includes a summary of quantitative data related to its synthesis, detailed experimental protocols for key reactions, and visualizations of its synthesis and mechanism of action to support research and development professionals in the pharmaceutical field.

Molecular Structure and Properties

Teneligliptin is a complex molecule with a unique "J-shaped" structure that contributes to its high potency and selectivity for the DPP-4 enzyme.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone	[2]
CAS Number	760937-92-6 (free base)	[1][2]
Molecular Formula	C22H30N6OS	[1][2]
Molecular Weight	426.58 g/mol	[1][2]
Appearance	Crystalline solid	[3]
Solubility	Soluble in DMSO and Methanol. Slightly soluble in water.	[4]
Stereochemistry	The molecule has two chiral centers at the 2 and 4 positions of the pyrrolidine ring, with the (2S,4S) configuration being the active enantiomer.	[2]

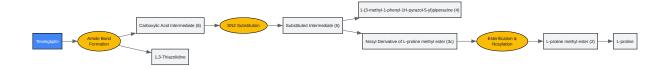
Synthesis of Teneligliptin: A Commercially Viable Approach

Several synthetic routes for Teneligliptin have been reported in the literature and patents. This guide details a facile and industrially scalable process adapted from the work of Kumar et al. (2018), which focuses on the use of novel intermediates to improve yield and purity.[5][6]

Retrosynthetic Analysis

The synthesis involves the coupling of three key fragments: a substituted pyrazole-piperazine moiety, a proline derivative, and a thiazolidine ring. The retrosynthetic analysis reveals the key disconnections and the strategic approach to the synthesis.





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Caption: Retrosynthetic analysis of Teneligliptin.

Synthetic Pathway

The forward synthesis is a multi-step process that begins with the protection and activation of L-proline, followed by a key nucleophilic substitution and subsequent amide coupling and deprotection steps.



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Caption: Synthetic pathway of Teneligliptin.



Experimental Protocols

The following protocols are based on the optimized industrial process for the synthesis of Teneligliptin.

Preparation of (2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidine-2-carboxylic acid

- Reaction: A mixture of (2S,4S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, and a reducing agent such as sodium triacetoxyborohydride is stirred in a suitable solvent like dichloromethane (DCM) at room temperature.
- Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel.

Amide coupling to form N-Boc-Teneligliptin

- Reaction: To a solution of the carboxylic acid intermediate in DCM are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and 1,3-thiazolidine. The mixture is stirred at room temperature.
- Work-up: The reaction mixture is diluted with DCM and washed successively with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.
- Purification: The crude product is purified by crystallization.

Deprotection to yield Teneligliptin

- Reaction: The N-Boc protected Teneligliptin is dissolved in a mixture of trifluoroacetic acid
 (TFA) and DCM and stirred at room temperature.
- Work-up: The reaction mixture is concentrated, and the residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The product is extracted with an



organic solvent.

• Purification: The final product is purified by crystallization to yield Teneligliptin free base.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of Teneligliptin, including yields and purity at different stages.

Step	Product	Yield (%)	Purity (by HPLC)	Analytical Data
1	Nosyl Derivative of L-proline methyl ester (3c)	~85-90%	>98%	ESI-MS (positive mode) m/z 431
2	Substituted Intermediate (5)	~70-75%	>99%	-
3	Carboxylic Acid Derivative (6)	~68%	99.72%	-
4 & 5	Teneligliptin (1)	Overall yield of 37-39%	>99.5%	Correlates with reported information

Mechanism of Action: DPP-4 Inhibition

Teneligliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.

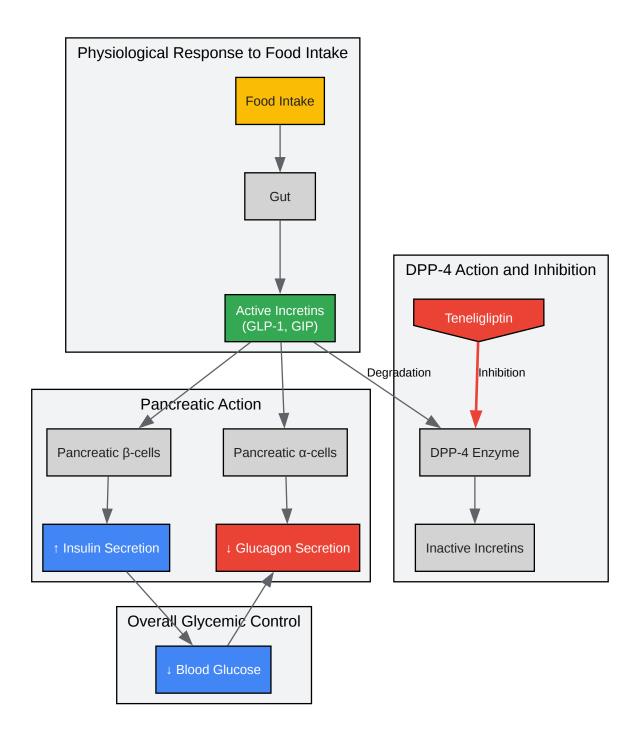
This leads to:

• Enhanced glucose-dependent insulin secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.



• Suppressed glucagon secretion: GLP-1 also acts on pancreatic α -cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.

The overall effect is improved glycemic control in patients with type 2 diabetes.



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Caption: Mechanism of action of Teneligliptin.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and mechanism of action of Teneligliptin. The presented synthetic pathway offers a scalable and efficient method for its production. The quantitative data and experimental protocols serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antidiabetic drug. The visualization of the synthetic route and signaling pathway further aids in the understanding of its chemical and pharmacological properties.

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